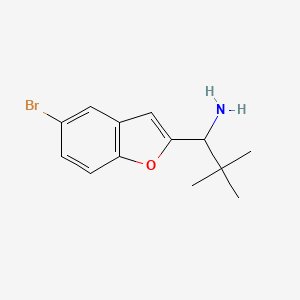
1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine is a compound belonging to the benzofuran class of chemicals.
Preparation Methods
The synthesis of 1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine typically involves several steps, starting from commercially available precursors. . The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
Chemical Reactions Analysis
1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of benzofuran derivatives with different functional groups .
Scientific Research Applications
1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antitumor properties . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine can be compared with other benzofuran derivatives, such as:
5-Bromobenzofuran-2-yl)(phenyl)methanone: This compound also features a bromine atom at the 5-position but has a different functional group, leading to distinct chemical and biological properties.
2-(5-Bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazoles: These derivatives have shown potential in enhancing insulin sensitivity and possess antitumor and antibiotic activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16BrNO |
|---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
1-(5-bromo-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H16BrNO/c1-13(2,3)12(15)11-7-8-6-9(14)4-5-10(8)16-11/h4-7,12H,15H2,1-3H3 |
InChI Key |
BNSBPWYLDVXTMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC2=C(O1)C=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B13474571.png)
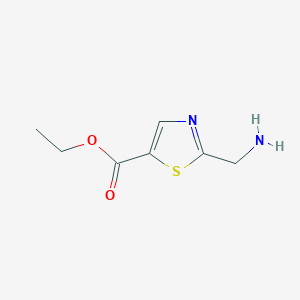
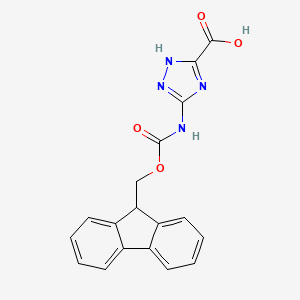
methanone](/img/structure/B13474593.png)
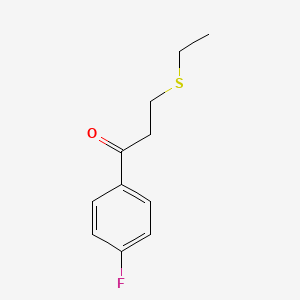
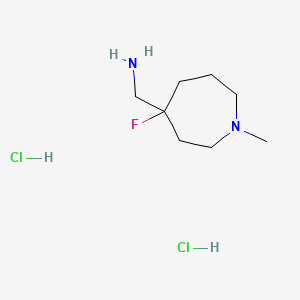
![3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride](/img/structure/B13474620.png)
![Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride](/img/structure/B13474622.png)
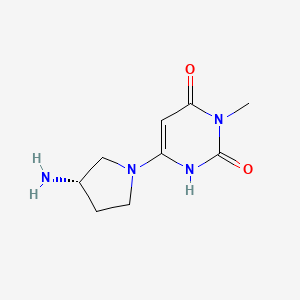
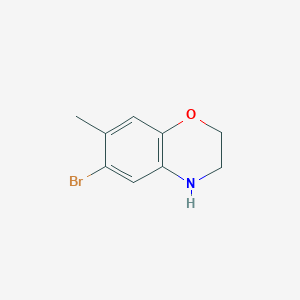
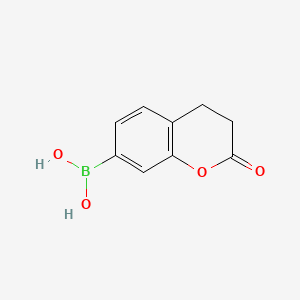
![1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride](/img/structure/B13474654.png)
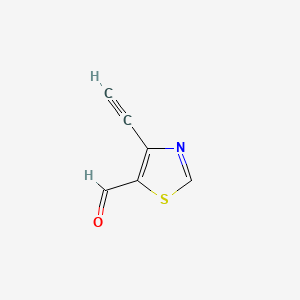
![6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474680.png)
